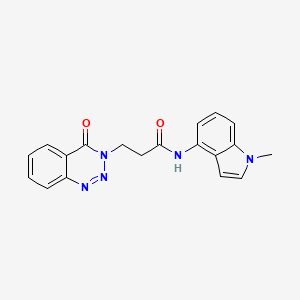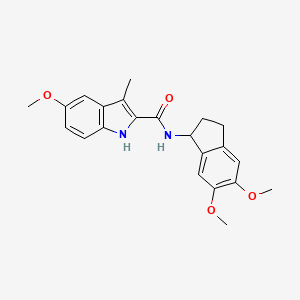
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 3,4-dimethoxyphenylacetic acid under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the thiadiazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. The cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16(22)19-18-21-20-17(25-18)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21,22) |
InChI Key |
IKETWDFRGWRVND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11014103.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11014108.png)

![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline](/img/structure/B11014116.png)
![2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11014126.png)

![N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B11014134.png)
![(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B11014138.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11014146.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11014179.png)
![3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014190.png)
